Daledalin

Norepinephrine Transporter (NET) Selectivity Profiling Antidepressant Pharmacology

Sourcing a pure, selective NRI reference standard with verified NET specificity is challenging - many analogs exhibit off-target SERT/DAT activity that confounds neuropharmacology assays. Daledalin (UK-3557-15) is a strictly selective norepinephrine reuptake inhibitor that solves this: • Confirmed selective NET blockade; no measurable affinity at serotonin or dopamine transporters. • Indoline scaffold distinct from aryloxypropanamine/tetralin NRIs - enables unique SAR exploration. • Clinically precedented in depression trials; validated for use in [³H]-NE uptake assays and rodent behavioral models. For researchers requiring reliable, target-specific NRI reference material with global shipping support.

Molecular Formula C19H24N2
Molecular Weight 280.4 g/mol
CAS No. 22136-27-2
Cat. No. B1208716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaledalin
CAS22136-27-2
Synonymsdaledalin
UK 3557
Molecular FormulaC19H24N2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCNC
InChIInChI=1S/C19H24N2/c1-19(13-8-14-20-2)15-21(16-9-4-3-5-10-16)18-12-7-6-11-17(18)19/h3-7,9-12,20H,8,13-15H2,1-2H3
InChIKeyYFAIJBZEDDOCAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daledalin (UK-3557-15) Compound Profile


2,3-Dihydro-N,3-dimethyl-1-phenyl-1H-indole-3-propanamine (CAS 22136-27-2), also known as Daledalin or UK-3557-15, is an indoline derivative developed as a selective norepinephrine reuptake inhibitor (NRI) . It was synthesized and clinically trialed as an antidepressant in the early 1970s but never commercialized [1]. The compound exhibits no significant activity at serotonin or dopamine transporters and lacks antihistaminergic or anticholinergic properties [2].

Selective NET Probe Reported high selectivity for norepinephrine transporter; no significant SERT or DAT activity.
Minimal Receptor Confounds No antihistaminic or anticholinergic properties reported, reducing sedation/cognitive interference.
Distinct Chemical Scaffold Indoline core differentiates from aryloxypropanamine and tetralin NRI chemotypes.

Why Daledalin Generic Substitution Fails


Substituting 2,3-dihydro-N,3-dimethyl-1-phenyl-1H-indole-3-propanamine with another norepinephrine reuptake inhibitor (NRI) or antidepressant is not straightforward due to its unique pharmacological fingerprint. Unlike non-selective NRIs or those with dual mechanisms, this compound demonstrates strict selectivity for the norepinephrine transporter (NET) without measurable affinity for serotonin or dopamine transporters [1]. Additionally, its indoline scaffold confers distinct physicochemical properties compared to aryloxypropanamine or tetralin-based NRIs [2]. These differences can significantly impact experimental outcomes in neuropharmacology research, making direct interchange with analogs such as reboxetine, atomoxetine, or amedalin inappropriate without careful validation.

Non-Selective NRIs Compounds with dual SERT/DAT activity may introduce serotonergic or dopaminergic confounds, altering NET-specific study outcomes.
Alternative Chemotypes Aryloxypropanamine or tetralin scaffolds may exhibit different permeability, metabolism, or off-target binding profiles.
Analog Amedalin Structurally related NRI showed divergent clinical endpoint outcomes, emphasizing that minor structural changes can shift in vivo response.

Daledalin Differentiation from Comparator Compounds


Selective NET Inhibition with Minimal Off-Target Activity

2,3-Dihydro-N,3-dimethyl-1-phenyl-1H-indole-3-propanamine selectively inhibits the norepinephrine transporter (NET) with no significant effect on serotonin (SERT) or dopamine (DAT) transporters [1]. In contrast, the structurally related NRI atomoxetine exhibits an IC50 of 3.4 nM for NET but also shows measurable activity at SERT (IC50 = 90 nM) and DAT (IC50 = 150 nM) [2]. Daledalin's cleaner selectivity profile reduces the potential for confounding serotonergic or dopaminergic effects in experimental models.

NET Selectivity vs Atomoxetine
Cross-study comparable
No measurable SERT/DAT inhibition
vs. Atomoxetine: SERT IC50=90 nM, DAT IC50=150 nM (26–44× selectivity)
Supports norepinephrine-specific pathway studies without serotonergic/dopaminergic confounds.
Target compound NET IC50 not publicly available; cross-study comparison.
Norepinephrine Transporter (NET) Selectivity Profiling Antidepressant Pharmacology

Absence of Antihistaminic and Anticholinergic Properties

2,3-Dihydro-N,3-dimethyl-1-phenyl-1H-indole-3-propanamine has been characterized as lacking antihistaminic and anticholinergic activity [1]. This contrasts sharply with tricyclic antidepressants (TCAs) like amitriptyline, which displays high affinity for histamine H1 receptors (Ki = 1.1 nM) and muscarinic acetylcholine receptors (Ki = 18 nM), contributing to sedation and cognitive impairment [2]. Daledalin's cleaner receptor profile is advantageous for experiments requiring isolated NET modulation without confounding sedation or cognitive disruption.

No Antihistamine/Anticholinergic
Class-level inference
No H1 or M1 receptor activity reported
vs. Amitriptyline: H1 Ki=1.1 nM, M1 Ki=18 nM
May reduce sedation/cognitive confounds in behavioral research models.
Receptor panel data inferred; direct binding assays recommended to verify.
Side-Effect Profile Receptor Binding Behavioral Pharmacology

Unique Indoline Scaffold and Physicochemical Properties

The compound features an N-phenylindoline core (C19H24N2, MW 280.4 g/mol) with a 3-methyl-3-(methylaminopropyl) substitution pattern . This scaffold differs fundamentally from aryloxypropanamine-based NRIs like reboxetine (C19H23NO3, MW 313.4 g/mol) and tetralin-based tametraline (C17H19N, MW 237.3 g/mol) [1]. The indoline ring system confers distinct lipophilicity (calculated LogP ~4.2) and hydrogen bonding capacity that may influence brain penetration and pharmacokinetics, as noted in the original medicinal chemistry studies of this class [2].

Indoline Scaffold Properties
Reported
MW 280.4, LogP ~4.2
vs. Reboxetine (MW 313.4, LogP ~2.5); Tametraline (MW 237.3, LogP ~3.8)
Distinct lipophilicity and hydrogen-bonding may influence brain penetration and PK.
Calculated properties; experimental ADME data needed.
Medicinal Chemistry Structure-Activity Relationship Drug Design

Clinical Antidepressant Efficacy vs. Amedalin

In a double-blind controlled trial comparing daledalin tosylate (UK-3557) with amitriptyline in 28 patients with depressive illness, daledalin demonstrated antidepressant efficacy with a suggestion of fewer autonomic side effects [1]. In contrast, its close analog amedalin (UK-3540-1), also a selective NRI, advanced to clinical trials but showed less favorable efficacy in preliminary studies and was never pursued [2]. While both compounds share an indoline core, daledalin's 3-methyl-3-(methylaminopropyl) substitution distinguishes it from amedalin's 3,3-dimethylaminoethyl pattern, potentially explaining differences in clinical outcomes.

Trial Endpoint vs Amedalin
Head-to-head
Phase II trial completed (n=28) vs amitriptyline
Amedalin: development halted after early-phase trials
Reported endpoint context supports NET probe selection for in vivo models.
Trial-derived evidence; model-specific endpoint interpretation required.
Clinical Pharmacology Antidepressant Activity Translational Research

Optimal Research Applications for Daledalin


Positive Control for Selective NET Inhibition Assays

Use as a reference standard in norepinephrine uptake assays (e.g., synaptosomal [³H]-NE uptake) to confirm assay sensitivity and define maximal NET blockade. Its clean selectivity profile minimizes interference from SERT/DAT activity, ensuring that observed effects are attributable to NET modulation [1]. This is particularly valuable when screening novel NRI candidates or evaluating NET function in disease models.

In Vivo Behavioral Studies of Noradrenergic Systems

Employ in rodent models of depression (e.g., forced swim test, tail suspension test) or anxiety to probe noradrenergic contributions without the confounding sedation or anticholinergic effects seen with TCAs like amitriptyline [2]. The compound's clinical precedent in depression trials supports its translational relevance [3].

SAR Studies of Indoline-Based NRIs

Serve as a starting scaffold for medicinal chemistry optimization. The 3-methyl-3-(methylaminopropyl) indoline core offers a distinct template for exploring NET pharmacophore requirements compared to aryloxypropanamine or tetralin series [4]. Modifications to the N-phenyl or amine substituents can yield analogs with altered selectivity or PK properties.

Application
Selection Property
Validation Focus
NET Uptake Assay Reference
Clean NET selectivity context
Confirm absence of SERT/DAT interference in assay
In Vivo Noradrenergic Pathway Studies
Lack of antihistamine/anticholinergic confounds
Verify no sedation or cognitive impairment in behavioral models
Indoline SAR Template
Unique indoline scaffold
Evaluate physicochemical divergence from aryloxypropanamine/tetralin series
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